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Introduction

BVL-GSK098, also known as Alpibectir, is a novel small molecule antibacterial agent currently
in clinical development. It represents a new therapeutic strategy for tuberculosis (TB), acting as
a potentiator of the existing antibiotic ethionamide (Eto).[1][2] Developed by BioVersys in
collaboration with GlaxoSmithKline (GSK), BVL-GSK098 targets a bacterial transcriptional
regulator, a novel mechanism of action for an anti-TB drug candidate.[2] The compound has
completed Good Laboratory Practice (GLP) compliant toxicology studies, a prerequisite for its
advancement into Phase 1 and 2a clinical trials.[2]

This technical guide summarizes the publicly available preclinical toxicology and safety
pharmacology data for BVL-GSK098. It is intended to provide drug development professionals
with a concise overview of the compound's preclinical safety profile, mechanism of action, and
the general methodologies employed in its evaluation. It is important to note that
comprehensive preclinical data packages are often proprietary; this document reflects
information disclosed in scientific publications and public announcements.

Quantitative Toxicology and ADME Data
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Publicly available quantitative preclinical toxicology data for BVL-GSKQ098 is limited. However,
key findings from pivotal non-clinical studies have been disclosed, providing an insight into the
compound's safety margin and pharmacokinetic properties. The data has been summarized in

the table below.
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] Dose /
Parameter Species . Result Reference
Condition

Toxicology

No Observed )
Highest tested
Adverse Effect Dog 15 mg/kg/day [3]

dose
Level (NOAEL)

Sex-Averaged

Peak Plasma

Concentration Dog 15 mg/kg/day 4520 ng/mL [3]
(Cmax) at

NOAEL

Absorption,
Distribution,

Metabolism, and

Excretion
(ADME)
Moderate to high
Oral .
_ o Mouse, Rat, Dog  Not Specified (67% to [3]
Bioavailability
complete)
N ) - High passive
Permeability In vitro Not Specified - [3]
permeability
Non-clinical
Protein Binding species and Not Specified Low (<80%) [3]

Humans (in vitro)

P-glycoprotein
(P-gp) / Breast
Cancer ) -
) In vitro Not Specified No [3]
Resistance
Protein (BCRP)

Substrate
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Mechanism of Action: Overcoming Ethionamide
Resistance

BVL-GSK098's therapeutic action is rooted in its ability to modulate the bioactivation of the
prodrug ethionamide within Mycobacterium tuberculosis.

o Standard Ethionamide Activation: Ethionamide requires bioactivation by the mycobacterial
monooxygenase, EthA, to form its active metabolite, which then inhibits mycolic acid
synthesis, a crucial component of the bacterial cell wall. The expression of EthA is negatively
controlled by the transcriptional repressor, EthR.

» Mechanism of Resistance: Overexpression of EthR or mutations in the ethA gene can lead to
reduced bioactivation of ethionamide, resulting in drug resistance.

e BVL-GSKO098 Intervention: BVL-GSK098 acts on a different transcriptional regulator, VirS.[3]
This action stimulates an alternative bioactivation pathway for ethionamide, known as the
MymA pathway.[3] By bypassing the EthA/EthR regulatory axis, BVL-GSK098 restores the
bactericidal activity of ethionamide, even in strains resistant to it.[3] This mechanism is
expected to allow for a significant reduction in the required oral dose of ethionamide,
potentially minimizing its dose-dependent side effects.[1][3]
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Mechanism of BVL-GSK098 in overcoming Ethionamide resistance.

Experimental Protocols

While the specific GLP-compliant protocols used for BVL-GSK098 have not been publicly
detailed, they would have followed internationally recognized guidelines, such as those from
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the International Council for Harmonisation (ICH). A typical preclinical toxicology program for a
small molecule drug candidate is outlined below.

1. Safety Pharmacology Core Battery: These studies are designed to investigate potential
adverse effects on major physiological systems before first-in-human administration.

Central Nervous System (CNS): Typically involves a functional observational battery (e.g., a
modified Irwin test) in rodents to assess behavioral changes, motor activity, coordination, and
sensory/motor reflexes.

Cardiovascular System: Evaluation in a non-rodent species (e.g., telemetry in conscious
dogs) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters to
detect any effects on cardiac function.

Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume, often
conducted in conscious, freely moving animals.

2. General Toxicology Studies: These studies characterize the toxic effects of the drug with
respect to target organs, dose-dependence, and potential reversibility.

Dose Range-Finding Studies: Preliminary non-GLP studies in two species (one rodent, one
non-rodent) to determine dose levels for subsequent pivotal studies.

Repeated-Dose Toxicity Studies: GLP-compliant studies conducted for a duration relevant to
the proposed clinical use (e.g., 28 or 90 days). These involve daily administration of the drug
to one rodent and one non-rodent species. Endpoints include clinical observations, body
weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights,
and detailed histopathological examination of tissues. The goal is to identify target organs of
toxicity and establish a NOAEL.

3. Genotoxicity Assays: A standard battery of tests is used to assess the potential for the drug
to cause genetic damage.

o Ames Test: An in vitro test for gene mutation in bacteria.

 In Vitro Mammalian Cell Assay: A test for chromosomal damage (e.g., metaphase analysis or
micronucleus test) in mammalian cells.
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* In Vivo Genotoxicity Assay: A test for chromosomal damage in a rodent species (e.g., bone
marrow micronucleus test).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Toxicology Profile of BVL-GSK098
(Alpibectir): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860331#preclinical-toxicology-data-for-bvl-gsk098]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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